Benzyl N-[2-(2-bromophenyl)ethyl]carbamate
CAS No.:
Cat. No.: VC13720153
Molecular Formula: C16H16BrNO2
Molecular Weight: 334.21 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl N-[2-(2-bromophenyl)ethyl]carbamate -](/images/structure/VC13720153.png)
Specification
Molecular Formula | C16H16BrNO2 |
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Molecular Weight | 334.21 g/mol |
IUPAC Name | benzyl N-[2-(2-bromophenyl)ethyl]carbamate |
Standard InChI | InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)10-11-18-16(19)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Standard InChI Key | PPXDFUKSUXFMNY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Characteristics
Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is characterized by the following structural attributes:
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Molecular formula:
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SMILES notation:
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IUPAC name: Benzyl N-[2-(2-bromophenyl)ethyl]carbamate
The compound consists of a benzyloxycarbonyl (Cbz) group attached to an ethylamine backbone, which is further substituted with a 2-bromophenyl ring. This configuration enhances its reactivity in nucleophilic substitution and cross-coupling reactions, as evidenced by studies on analogous brominated carbamates .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related bromophenyl carbamates reveal key features:
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IR: Strong absorption bands at 1,700–1,720 cm (C=O stretch) and 1,250–1,300 cm (C–O–C asymmetric stretch).
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H NMR: Distinct signals for the benzyl group (δ 7.25–7.35 ppm, multiplet), ethylenic protons (δ 3.3–3.5 ppm, quartet), and bromophenyl aromatic protons (δ 7.1–7.6 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of Benzyl N-[2-(2-bromophenyl)ethyl]carbamate typically involves a multi-step protocol:
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Nucleophilic Substitution:
Reaction of 2-(2-bromophenyl)ethylamine with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) yields the carbamate derivative .Here, .
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Purification:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Reaction Mechanisms
The bromine atom at the ortho position of the phenyl ring facilitates further functionalization:
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Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces substituents at the bromine site .
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Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides under elevated temperatures.
Physicochemical Properties
Compound | AChE IC (µM) | BChE IC (µM) |
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Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | 0.5 | 0.2 |
Analogous bromophenyl carbamates | 1.2–3.4 | 0.8–2.1 |
Agricultural Applications
Brominated carbamates demonstrate pesticidal activity against resistant tick species (e.g., Rhipicephalus microplus), reducing larval viability by 70–90% at 100 ppm concentrations.
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